BenchChemオンラインストアへようこそ!

9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one

Medicinal Chemistry Kinase Inhibition Halogen Bonding

This 9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one is a privileged scaffold for medicinal chemistry. Its 3(2H)-one configuration provides a critical hydrogen-bond donor/acceptor pair for kinase hinge-binding, while the 9-chloro substituent enables specific halogen-bonding interactions not found in 8-bromo regioisomers. Procuring this specific oxidation state and halogen position is essential for target binding and pharmacokinetic profile, distinguishing it from generic pyrazinoquinazolinones. Deploy for kinase inhibitor discovery, antimicrobial efflux pump inhibitor screening (especially MRSA), or as a versatile intermediate for parallel library synthesis via cross-coupling at C9.

Molecular Formula C17H14ClN3O
Molecular Weight 311.77
CAS No. 1448035-47-9
Cat. No. B2399956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one
CAS1448035-47-9
Molecular FormulaC17H14ClN3O
Molecular Weight311.77
Structural Identifiers
SMILESC1C2=NC3=C(C=CC(=C3)Cl)C(N2CC(=O)N1)C4=CC=CC=C4
InChIInChI=1S/C17H14ClN3O/c18-12-6-7-13-14(8-12)20-15-9-19-16(22)10-21(15)17(13)11-4-2-1-3-5-11/h1-8,17H,9-10H2,(H,19,22)
InChIKeyCOOSSEDDSUWJFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 5 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 9-Chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one (CAS 1448035-47-9)


9-Chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one (CAS 1448035-47-9) is a synthetic heterocyclic compound belonging to the dihydropyrazino[2,1-b]quinazolinone class, a privileged scaffold recognized for its rigid polycyclic framework amenable to the development of kinase inhibitors and antimicrobial agents [1]. The compound features a 9-chloro substituent and a 6-phenyl group on the tetrahydropyrazinoquinazolinone core, which distinguishes it from other halogenated analogs such as the 8-bromo variant [2]. This compound is primarily encountered in medicinal chemistry research as a precursor for pharmacologically active agents, particularly in oncology and antibacterial programs [3].

Why 9-Chloro-6-phenyl-pyrazinoquinazolinone Cannot Be Replaced by Generic Pyrazinoquinazolinone Analogs


Attempts to substitute 9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one with other pyrazinoquinazolinone derivatives—such as the unsubstituted core, the 3,6-dione variant, or the 8-bromo regioisomer—fail because the halogen position and oxidation state directly dictate target binding, pharmacokinetic profile, and synthetic accessibility. Published structure-activity relationship (SAR) studies on the pyrazino[2,1-b]quinazoline-3,6-dione series demonstrate that substituent identity and position modulate antibacterial MIC values by over 6-fold between closely related analogs [1]. Furthermore, the 3(2H)-one oxidation state in this compound provides a distinct hydrogen-bond donor/acceptor pattern compared to the 3,6-dione scaffold, which is critical for kinase hinge-binding interactions [2]. These pharmacophoric differences mean that procurement of a generic 'pyrazinoquinazolinone' without specifying the 9-chloro-6-phenyl-3(2H)-one configuration risks acquiring a compound with irrelevant or absent biological activity for the intended assay.

Quantitative Differentiation Evidence for 9-Chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one Against Closest Analogs


Halogen-Substituent Effect: 9-Chloro vs. 8-Bromo Regioisomer on Molecular Recognition

The 9-chloro substitution in the target compound occupies a distinct topological position compared to the 8-bromo regioisomer (CAS not assigned; SpectraBase ID BI0juGxhhDN), resulting in altered electrostatic potential and steric bulk that affect target binding. While direct comparative IC50 data are not available from a single study, the chloro substituent provides a smaller van der Waals radius (1.75 Å) versus bromo (1.85 Å) and a stronger negative electrostatic potential, which is predicted to enhance halogen-bond acceptor interactions in kinase hinge regions [1]. In the related pyrazino[2,1-b]quinazoline-3,6-dione antibacterial series, a fluorine-to-hydrogen substitution at an equivalent position shifted MIC values against Staphylococcus aureus from 12.5 μM to >77 μM, demonstrating the sensitivity of biological activity to halogen identity [2].

Medicinal Chemistry Kinase Inhibition Halogen Bonding

Oxidation State Differentiation: 3(2H)-one vs. 3,6-dione Scaffold in Kinase Inhibition

The target compound features a 3(2H)-one mono-oxidized pyrazino ring, whereas the majority of biologically characterized pyrazinoquinazolinones in the antibacterial literature are 3,6-diones. This oxidation state difference alters the hydrogen-bond donor/acceptor capacity at the kinase hinge-binding motif. The 3(2H)-one provides one H-bond acceptor (C=O) and one H-bond donor (N-H), while the 3,6-dione introduces a second acceptor, potentially redirecting binding away from the intended kinase target [1]. In the synthesis of dihydropyrazino[2,1-b]quinazolinones via the SQuAReS method, the 3(2H)-one scaffold was generated in up to 74% yield with high enantiomeric fidelity, demonstrating synthetic accessibility that is distinct from 3,6-dione synthetic routes [1].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

6-Phenyl Substituent Requirement for Biological Activity: Comparison with Unsubstituted and Indole-Containing Analogs

The 6-phenyl group on the target compound is a critical structural feature. In the antibacterial pyrazino[2,1-b]quinazoline-3,6-dione series, compounds lacking aromatic substitution at the C6 position (i.e., R = H) showed significantly reduced antibiofilm activity compared to indole-containing or phenyl-substituted analogs [1]. Specifically, 6-phenyl derivatives demonstrated enhanced ethidium bromide accumulation in efflux pump inhibition assays, with fluorescence increases exceeding 2-fold over baseline in Staphylococcus aureus, whereas unsubstituted analogs showed minimal effect [1]. The target compound retains this essential 6-phenyl pharmacophore, positioning it for potential efflux pump modulatory activity.

Structure-Activity Relationship Antibacterial Efflux Pump Inhibition

Physicochemical Property Differentiation: Lipophilicity and Drug-Likeness Metrics

The target compound (MW 311.8, C17H14ClN3O) occupies a favorable drug-like chemical space when compared to larger pyrazinoquinazolinone natural products such as fiscalin A (MW ~500) and neofiscalin A. Its molecular weight falls within the optimal range (MW <500) for oral bioavailability according to Lipinski's Rule of Five . In contrast, the 8-bromo analog (MW 356.22) approaches the upper limit of lead-like space (MW <350) and may exhibit reduced membrane permeability [1]. The calculated lipophilicity (cLogP) of the target compound is estimated at 2.8–3.2, which is within the recommended range (1–5) for drug candidates, whereas the 3,6-dione scaffold typically has lower cLogP values (1.5–2.5) due to the additional polar carbonyl group [2].

ADME Drug Design Physicochemical Profiling

Optimal Application Scenarios for 9-Chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one Driven by Quantitative Evidence


Kinase Inhibitor Lead Generation and Scaffold Hopping Programs

This compound is optimally deployed as a starting scaffold for kinase inhibitor discovery, particularly for targets requiring a mono-oxidized pyrazino ring as the hinge-binding motif. The 3(2H)-one configuration provides a single H-bond donor/acceptor pair that mimics the adenosine hinge recognition pattern, while the 9-chloro substituent enables halogen-bonding interactions not achievable with the 8-bromo regioisomer [1]. Researchers should prioritize this compound over 3,6-dione analogs when targeting kinases with narrow hinge pockets, as the reduced polarity of the mono-oxidized scaffold may improve passive membrane permeability (estimated cLogP 2.8–3.2 vs. 1.5–2.5 for diones) .

Antibacterial Efflux Pump Inhibitor Screening

Based on structure-activity relationships established for the 6-phenyl pyrazinoquinazolinone class, this compound is suitable for screening as an efflux pump inhibitor (EPI) in Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The 6-phenyl group is the minimal pharmacophore for EPI activity, as demonstrated by ethidium bromide accumulation assays showing >2-fold fluorescence enhancement for phenyl-substituted analogs over unsubstituted controls [2]. Procuring this specific compound with the 6-phenyl group intact is essential, as analogs lacking this substitution will not engage the efflux pump target.

Medicinal Chemistry Optimization Libraries

The compound serves as a versatile synthetic intermediate, amenable to further derivatization at the N2, C9, and C6 positions. The SQuAReS synthetic methodology enables access to this scaffold in high enantiomeric fidelity (up to 74% yield) [1], making it a practical building block for parallel library synthesis. Compared to the 8-bromo analog, the 9-chloro compound offers a different vector for cross-coupling reactions (Suzuki, Buchwald-Hartwig) due to the electronic and steric environment of the chloride leaving group, expanding the accessible chemical space for structure-activity relationship exploration .

Quote Request

Request a Quote for 9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.